
1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde, or 2,4-DFP-p-TPC, is a novel aldehyde that has recently gained attention in the scientific community due to its potential applications in research. It is a highly reactive molecule, and its versatile reactivity and unique properties make it an attractive target for synthesis and application in the laboratory.
科学的研究の応用
2,4-DFP-p-TPC has a variety of potential applications in scientific research. It has been used as a model compound for the study of aldehyde reactivity, and its unique properties make it an attractive target for synthesis and application in the laboratory. It has also been used in the synthesis of new materials, such as polymers and complex molecules. Additionally, 2,4-DFP-p-TPC has been used as a starting material for the synthesis of other compounds, such as 2,4-difluorobenzaldehyde and 2,4-difluorobenzophenone.
作用機序
The reactivity of 2,4-DFP-p-TPC is due to its ability to form strong hydrogen bonds with other molecules. This allows it to form complexes with other molecules, which can then be used for a variety of purposes. For example, it can be used to catalyze reactions, such as the oxidation of organic compounds. Additionally, its reactivity allows it to be used as a catalyst for the synthesis of new molecules.
Biochemical and Physiological Effects
2,4-DFP-p-TPC has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a highly reactive molecule, and its reactivity could potentially lead to the formation of toxic compounds. Therefore, it is important to exercise caution when handling 2,4-DFP-p-TPC in the laboratory.
実験室実験の利点と制限
2,4-DFP-p-TPC has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and its reactivity allows it to be used as a starting material for the synthesis of other compounds. Additionally, its reactivity allows it to be used as a catalyst for various reactions. However, there are also some limitations to the use of 2,4-DFP-p-TPC in the laboratory. Its reactivity could potentially lead to the formation of toxic compounds, and it is important to exercise caution when handling 2,4-DFP-p-TPC in the laboratory.
将来の方向性
There are a number of potential future directions for research involving 2,4-DFP-p-TPC. These include further investigation into its reactivity and its potential applications in the synthesis of new materials and complex molecules. Additionally, further research could be done to explore its potential as a catalyst for various reactions. Finally, further research could be done to explore its potential biochemical and physiological effects, and to ensure its safe use in the laboratory.
合成法
2,4-DFP-p-TPC is synthesized from a variety of starting materials, including 2,4-difluorophenylhydrazine, p-tolualdehyde, and potassium hydroxide. The reaction begins with the formation of an imine, which is then converted to the corresponding hydrazone by reaction with p-tolualdehyde. The hydrazone is then oxidized with potassium hydroxide to form the aldehyde 2,4-DFP-p-TPC. The reaction is relatively simple and can be completed in a few hours.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O/c1-11-2-4-12(5-3-11)17-13(10-22)9-21(20-17)16-7-6-14(18)8-15(16)19/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIKHDDSDAYSCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


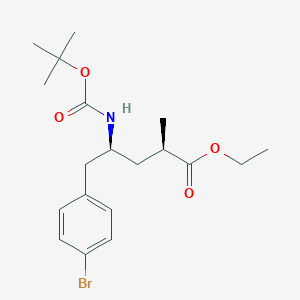

amine](/img/structure/B6338536.png)

![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)
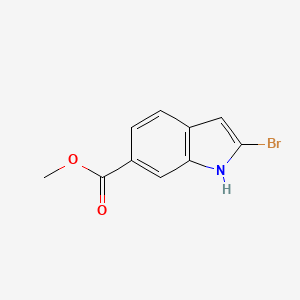
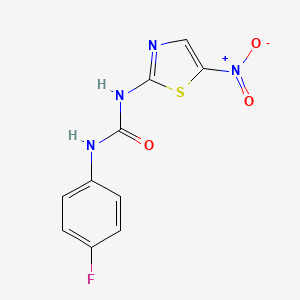
![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)

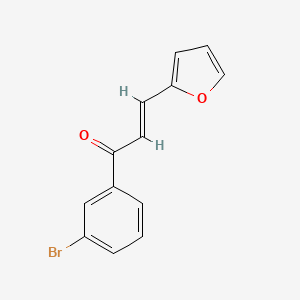
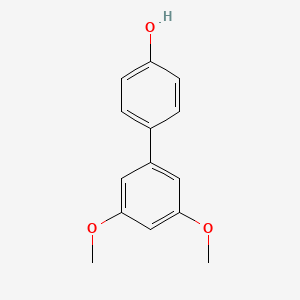
![3-Ethoxy-4-[(4-nitrobenzyl)amino]-3-cyclobuten-1,2-dione; 98%](/img/structure/B6338606.png)
